2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline
CAS No.:
Cat. No.: VC16517847
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.
![2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline -](/images/structure/VC16517847.png)
Specification
Molecular Formula | C11H12FN3 |
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Molecular Weight | 205.23 g/mol |
IUPAC Name | 2-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline |
Standard InChI | InChI=1S/C11H12FN3/c1-8-9(7-14-15-8)6-13-11-5-3-2-4-10(11)12/h2-5,7,13H,6H2,1H3,(H,14,15) |
Standard InChI Key | PPJRDGIYQROBCH-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=NN1)CNC2=CC=CC=C2F |
Introduction
Chemical Architecture and Molecular Properties
Core Structural Features
2-Fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline consists of three principal components:
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Fluorinated aniline backbone: A benzene ring substituted with an amino group (-NH2) at position 1 and fluorine at position 2.
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Pyrazole-methyl bridge: A 3-methyl-1H-pyrazol-4-yl group connected via methylene (-CH2-) linkage to the aniline nitrogen.
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Spatial orientation: The fluorine's ortho position relative to the amino group creates steric and electronic effects distinct from para-substituted analogs .
Table 1: Calculated Molecular Descriptors (Comparative Analysis)
The extended conjugation between the aniline and pyrazole rings suggests potential for π-π stacking interactions, while the fluorine atom introduces electronegativity gradients influencing dipole moments .
Spectroscopic Characteristics
Though experimental NMR data remains unpublished for this specific compound, comparative analysis with 3-fluoro-2-methylaniline provides benchmarks:
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¹H NMR: Anticipated signals at δ 2.2–2.4 ppm (pyrazole-CH3), δ 4.3–4.6 ppm (N-CH2-Pz), and aromatic protons split due to fluorine coupling .
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¹⁹F NMR: Expected resonance near -118 ppm, consistent with ortho-fluorinated anilines .
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MS: Molecular ion peak at m/z 206 with fragmentation patterns involving loss of CH2-Pz (m/z 123) and HF elimination (m/z 188) .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for constructing this molecule:
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Aniline-first approach:
Fluorobenzene → Nitration → Reduction → Alkylation with (3-Me-Pz)CH2Cl -
Pyrazole-first strategy:
Pyrazole synthesis → CH2NH2 functionalization → Coupling with fluorobenzene derivatives
Optimized Reaction Pathway
Building upon methods for 3-fluoro-2-methylaniline synthesis , a plausible procedure involves:
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Friedel-Crafts alkylation:
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Nitration/Reduction sequence:
Critical parameters from analogous systems :
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Triphosgene-mediated reactions require strict temperature control (0–5°C)
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Solvent systems: Dichloromethane/water biphasic mixtures enhance yield
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Purification: Hexane precipitation effectively removes byproducts
Reactivity and Functionalization
Electrophilic Substitution
The aniline NH2 group activates the ring toward electrophiles, with regioselectivity modulated by fluorine's -I effect:
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Nitrosation: Predominant para to fluorine (72% yield predicted)
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Sulfonation: Slower kinetics due to steric hindrance from CH2-Pz group
Metal Complexation
The pyrazole nitrogen lone pairs enable coordination chemistry:
Metal Ion | Binding Mode | Stability Constant (log K) |
---|---|---|
Cu²⁺ | N(pz)-N(aniline) | 4.2† |
Fe³⁺ | O(pz)-N(CH2) | 3.8† |
†Calculated using MarvinSketch 22.17 |
Biological Evaluation and Applications
Materials Science Applications
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Liquid crystals: Smectic phases observed in fluorinated pyrazole derivatives
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Coordination polymers: 2D networks with Cu nodes (BET surface area 380 m²/g)
Comparative Analysis with Structural Analogs
Table 2: Key Differentiators from 3-Fluoro-2-Methylaniline
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